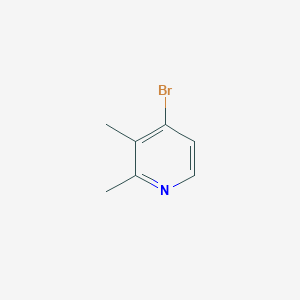

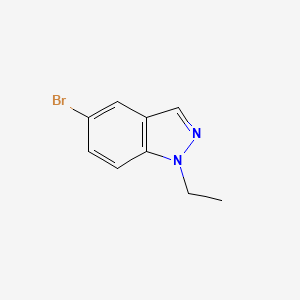

5-bromo-1-ethyl-1H-indazole

Übersicht

Beschreibung

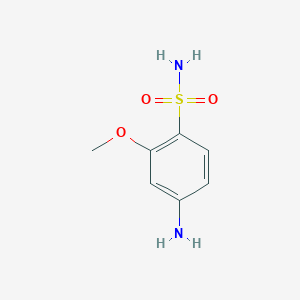

The compound "5-bromo-1-ethyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an ethyl group on the indazole core can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in chemical synthesis and drug development.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the construction of the indazole ring system followed by functionalization at specific positions on the ring. For example, the synthesis of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" involves the preparation of 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical steps involved in the synthesis of indazole derivatives, including halogenation, arylation, and amide formation.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" was determined using single-crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit with no significant differences in bond lengths and angles . The structure is further stabilized by intramolecular C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds, as well as π…π stacking interactions.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the alkylation of triazole derivatives with bromoalkanes is a common reaction that can be extended to indazole derivatives as well . The reaction of indazole derivatives with halogen-containing compounds can lead to nucleophilic substitution, resulting in the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and substituents. For instance, the presence of a bromine atom can increase the molecular weight and influence the compound's reactivity in electrophilic aromatic substitution reactions. The ethyl group can contribute to the lipophilicity of the molecule, affecting its solubility and potential biological activity. Spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy are used to characterize the compounds and confirm their structures . Additionally, computational studies using methods like density functional theory (DFT) can predict properties such as molecular electrostatic potential, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis of Indazoles

The synthesis of 1H- and 2H-indazoles has been a focus of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Antiproliferative Activities

N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

Synthesis of Diversely Substituted Indazole Derivatives

Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Safety Measures

While not an application, it’s important to note that safety measures should be taken when handling indazole compounds. For instance, in case of a fire, water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam can be used .

Selective N1-Acylation of Indazoles

In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position . This procedure can also be applied to the acylation of benzimidazoles and indoles .

Antitumor Activities

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Tyrosine Kinase Inhibitor

Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Eigenschaften

IUPAC Name |

5-bromo-1-ethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHKDBOSJPQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626444 | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-ethyl-1H-indazole | |

CAS RN |

590417-96-2 | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)